molecular formula C24H48O2Pb B14139076 Triethyllead oleate CAS No. 63916-98-3

Triethyllead oleate

Cat. No.: B14139076
CAS No.: 63916-98-3
M. Wt: 576 g/mol
InChI Key: RHLUABPEPDDYPL-HKIWRJGFSA-M
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Description

Triethyllead oleate is an organolead compound that combines triethyllead with oleic acid Organolead compounds have historically been used in various industrial applications, particularly as additives in gasoline to improve engine performance due to the toxic nature of lead compounds, their use has significantly declined

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyllead oleate can be synthesized through the reaction of triethyllead chloride with sodium oleate. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions. The general reaction scheme is as follows:

(C2H5)3PbCl+C17H33COONa(C2H5)3PbOOCC17H33+NaCl\text{(C}_2\text{H}_5)_3\text{PbCl} + \text{C}_{17}\text{H}_{33}\text{COONa} \rightarrow \text{(C}_2\text{H}_5)_3\text{PbOOC}\text{C}_{17}\text{H}_{33} + \text{NaCl} (C2​H5​)3​PbCl+C17​H33​COONa→(C2​H5​)3​PbOOCC17​H33​+NaCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Triethyllead oleate undergoes various chemical reactions, including:

    Oxidation: The lead center can be oxidized, leading to the formation of lead oxides.

    Reduction: Reduction reactions can convert this compound to lead metal and oleic acid.

    Substitution: The lead-oleate bond can be substituted by other nucleophiles, leading to the formation of different organolead compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides and amines can participate in substitution reactions.

Major Products

    Oxidation: Lead oxides and oleic acid derivatives.

    Reduction: Lead metal and oleic acid.

    Substitution: Various organolead compounds depending on the nucleophile used.

Scientific Research Applications

Triethyllead oleate has several applications in scientific research:

    Chemistry: Used as a reagent in organometallic chemistry to study lead-carbon bonds and their reactivity.

    Biology: Investigated for its effects on biological systems, particularly its toxicity and interaction with cellular components.

    Medicine: Research into potential therapeutic applications is limited due to its toxicity, but it is studied for its effects on biological pathways.

    Industry: Historically used as an additive in gasoline, though its use has declined due to environmental and health concerns.

Mechanism of Action

The mechanism of action of triethyllead oleate involves its interaction with cellular components, particularly proteins and enzymes. The lead center can bind to thiol groups in proteins, disrupting their function. This interaction can lead to oxidative stress and cellular damage. The oleate component can interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Tetraethyllead: Another organolead compound historically used as a gasoline additive.

    Trimethyllead oleate: Similar structure but with methyl groups instead of ethyl groups.

    Lead acetate: A simpler lead compound used in various industrial applications.

Uniqueness

Triethyllead oleate is unique due to its combination of triethyllead and oleic acid, which imparts specific chemical properties and reactivity. Its organolead nature makes it a valuable compound for studying lead chemistry, though its toxicity limits its practical applications.

Properties

CAS No.

63916-98-3

Molecular Formula

C24H48O2Pb

Molecular Weight

576 g/mol

IUPAC Name

triethylplumbyl (Z)-octadec-9-enoate

InChI

InChI=1S/C18H34O2.3C2H5.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-2;/h9-10H,2-8,11-17H2,1H3,(H,19,20);3*1H2,2H3;/q;;;;+1/p-1/b10-9-;;;;

InChI Key

RHLUABPEPDDYPL-HKIWRJGFSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[Pb](CC)(CC)CC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O[Pb](CC)(CC)CC

Origin of Product

United States

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